2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c27-17(23-13-5-4-8-21-10-13)9-15-12-29-20-24-18-16(19(28)25(15)20)11-22-26(18)14-6-2-1-3-7-14/h1-8,10-11,15H,9,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIQKMIYDWSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a phenylhydrazine derivative, the pyrazole ring is formed through cyclization with an appropriate diketone.
Thiazole Ring Construction: The pyrazole intermediate is then reacted with a thioamide or similar sulfur-containing compound to form the thiazole ring.
Pyrimidine Ring Formation: The resulting compound undergoes further cyclization with a suitable reagent to form the pyrimidine ring.
Final Acetamide Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine),
Biologische Aktivität
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide is a complex organic molecule characterized by its unique structural features that integrate multiple heterocycles. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 404.4 g/mol. The structure features a tetrahydropyrazolo ring fused with a thiazolo and pyrimidine component, which contributes to its biological reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 946334-84-5 |
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Antifungal Activity
The compound also displays promising antifungal properties , particularly against species of the genus Candida. In vitro studies indicated substantial growth inhibition zones compared to solvent controls, suggesting potential for further development as an antifungal agent .
Cytotoxicity
In cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3), certain derivatives of this compound have shown low toxicity levels while maintaining significant biological activity . This balance between efficacy and safety is crucial for drug development.
Molecular docking studies have elucidated the binding interactions of the compound with target proteins involved in disease pathways. For example, strong interactions were observed with DNA gyrase, where the compound forms hydrogen bonds with critical amino acids, contributing to its antibacterial activity .
Study 1: Antimicrobial Evaluation
A recent study evaluated several thiazolo[4,5-b]pyridine derivatives for their antimicrobial properties. Among these, one derivative closely related to our compound showed potent activity against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, indicating its potential as a lead compound for further optimization .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship of similar compounds demonstrated that modifications in the thiazole and pyrimidine rings significantly impacted biological activity. This highlights the importance of structural nuances in developing effective antimicrobial agents .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors such as phenylalanine derivatives and pyrazolone intermediates. These methods are crucial for producing the compound in sufficient quantities for biological testing .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
a) N-(3-Methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS 946228-74-6)
- Molecular Formula : C₂₂H₁₉N₅O₃S (MW: 433.5)
- Key Differences : The pyridin-3-yl group in the target compound is replaced by a 3-methoxyphenyl substituent.
- Pyridine’s nitrogen may improve solubility in polar solvents or strengthen interactions with biological targets via hydrogen bonding .
b) 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8, )
- Molecular Framework : Contains a pyrrolo-thiazolo-pyrimidine core with a triazole-thiol substituent.
- Key Differences :
- The triazole-thiol group introduces additional hydrogen-bonding and redox-active sites absent in the target compound.
- The 4-methoxyphenyl substituent may confer electron-donating effects, contrasting with the target’s unsubstituted phenyl group.
- Synthesis Pathway : Formed via heterocyclization with NaOH, suggesting the target compound could undergo similar reactions for derivatization .
c) N-Substituted Derivatives of 1-(4-Methoxyphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidine ()
- Key Features : These derivatives incorporate α-chloroacetamides or arylpiperazine groups.
- Comparison: The target’s pyridin-3-yl acetamide group differs from the 4-chlorobenzyl or arylpiperazine substituents in , which may influence receptor selectivity.
Table 1: Key Properties of Compared Compounds
*Estimated based on structural similarity to CAS 946228-74-4.
Q & A
Q. What are the recommended synthetic routes for 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide?
The compound can be synthesized via cyclocondensation reactions involving N-substituted α-chloroacetamides or related intermediates. A typical approach involves reacting a pyrazolo[3,4-d]pyrimidinone precursor with N-(pyridin-3-yl)acetamide derivatives under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Key steps include:
- Core scaffold formation : Cyclization of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with chloroacetamide derivatives .
- Substituent introduction : Reaction with 2-chloro-N-(pyridin-3-yl)acetamide to install the pyridinylacetamide moiety.
Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry is critical to confirm regiochemistry and purity .
Q. How can the structure of this compound be validated experimentally?
Multi-spectral analysis is essential:
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridinyl and phenyl groups) and amide NH signals (δ ~10 ppm).
- ¹³C NMR : Confirm carbonyl (C=O) peaks at ~165–175 ppm and pyrimidine/thiazole carbons.
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺). Cross-referencing with synthetic intermediates (e.g., pyrazolo-thiazolo-pyrimidinone precursors) ensures structural fidelity .
Q. What solvents and reaction conditions optimize yield in its synthesis?
- Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of heterocyclic intermediates.
- Temperature : Reflux (80–120°C) promotes cyclization.
- Catalysts : Use of K₂CO₃ or triethylamine as a base to deprotonate reactive sites.
- Reaction time : 12–24 hours for complete conversion.
Experimental design tools (e.g., factorial design) can systematically optimize these parameters .
Advanced Research Questions
Q. How can computational methods streamline the synthesis and reaction design for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path searches : Identify low-energy pathways for cyclization steps.
- Solvent effects : COSMO-RS simulations to select optimal solvents.
- Electronic structure analysis : Frontier molecular orbitals (HOMO/LUMO) to predict reactivity of pyrimidine and thiazole moieties.
Integrating computational results with experimental validation (e.g., ICReDD’s workflow) accelerates development .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
- Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism in the pyrimidinone ring).
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton-carbon correlations, especially in overlapping aromatic regions.
- X-ray crystallography : Definitive structural elucidation for crystalline derivatives.
Discrepancies often arise from conformational flexibility or impurities; orthogonal techniques (e.g., HPLC-MS) isolate and identify byproducts .
Q. How can structure-activity relationships (SAR) guide functionalization of this compound for biological studies?
- Core modifications : Replace the phenyl group with electron-withdrawing/donating substituents to modulate electronic effects.
- Acetamide side chain : Vary the pyridinyl group (e.g., 4-pyridinyl vs. 3-pyridinyl) to alter hydrogen-bonding capacity.
- Thiazolo-pyrimidine ring : Introduce methyl or halide substituents to enhance metabolic stability.
SAR studies should pair synthetic efforts with in vitro assays (e.g., kinase inhibition) to correlate structural changes with activity .
Q. What analytical methods quantify trace impurities or degradation products in this compound?
- HPLC-PDA/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile sites.
- LC-NMR : Characterize degradation products in situ.
Reference standards for common impurities (e.g., des-chloro analogs) are critical for validation .
Q. How do steric and electronic effects influence reactivity in downstream derivatization?
- Steric hindrance : Bulky substituents on the pyridinyl group may slow nucleophilic attacks at the acetamide carbonyl.
- Electronic effects : Electron-deficient pyrimidinone rings enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
DFT-based Fukui indices can predict reactive sites for functionalization .
Data Analysis and Methodological Challenges
Q. How should researchers address low reproducibility in multi-step syntheses of this compound?
- Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy.
- Design of experiments (DoE) : Apply response surface methodology to identify critical variables (e.g., stoichiometry, temperature).
- Batch-to-batch analysis : Use statistical tools (e.g., principal component analysis) to trace variability to specific steps.
Documentation of all parameters (e.g., solvent lot, humidity) is essential .
Q. What advanced techniques validate the compound’s stability under biological assay conditions?
- Plasma stability assays : Incubate with human plasma and analyze via LC-MS to assess esterase/oxidase susceptibility.
- Microsomal stability : Use liver microsomes to predict metabolic pathways.
- Cryo-EM or SPR : Study target binding under physiological pH and temperature.
Contradictory results between in vitro and in vivo studies may arise from protein binding or compartmentalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
